N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
Overview
Description
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a methylsulfonyl group, along with a dimethylamine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 3,4-dichlorobenzaldehyde and a suitable amine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamine moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring or the dimethylamine moiety.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine: Lacks the methylsulfonyl group, which affects its reactivity and biological activity.
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N-methylamine: Contains a single methyl group on the amine, altering its chemical properties.
Uniqueness
N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the methylsulfonyl group and the dimethylamine moiety differentiates it from similar compounds and contributes to its versatility in research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-18(2)13-16-7-11(21(3,19)20)12(17-13)8-4-5-9(14)10(15)6-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTRNRNRLVBZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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